molecular formula C17H15N3O3 B2664071 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034350-55-3

3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2664071
CAS No.: 2034350-55-3
M. Wt: 309.325
InChI Key: NIKFICAKPPYVOB-UHFFFAOYSA-N
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Description

3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furan ring, a pyrrolidine ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research. The presence of these rings imparts distinct chemical and physical properties to the compound, which can be exploited in various applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in photochemical methodologies for synthesizing perfluoroalkyl-1,2,4-oxadiazoles, which are valuable intermediates in organic synthesis and pharmaceutical chemistry. Such methodologies include irradiation of furazans in the presence of ammonia or primary aliphatic amines, leading to the formation of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles (Buscemi, Pace, & Vivona, 2000).
  • A related study extends this methodology to the synthesis of 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating the versatility of photochemical reactions in generating complex fluorinated heterocycles (Buscemi et al., 2001).

Biological Evaluation

  • Novel pyrazoline derivatives, including furan-2-yl(phenyl)methanone derivatives, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis improved the reaction efficiency, and some derivatives showed significant biological activity (Ravula et al., 2016).
  • Furan-2-yl(phenyl)methanone derivatives have also been studied for their protein tyrosine kinase inhibitory activity, with some derivatives showing promising results that could have implications for cancer therapy (Zheng et al., 2011).

Material Science and Catalysis

  • The compound plays a role in materials science, as demonstrated by research on the synthesis of oxadiazole-functionalized polymers with potential biomedical applications, such as drug delivery systems. This highlights the compound's relevance not only in medicinal chemistry but also in the development of novel materials (Damaceanu et al., 2012).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-7,10-11,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKFICAKPPYVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=COC=C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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